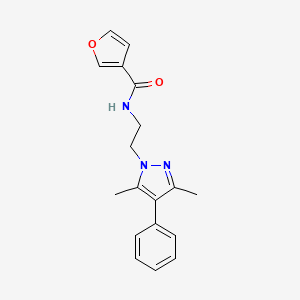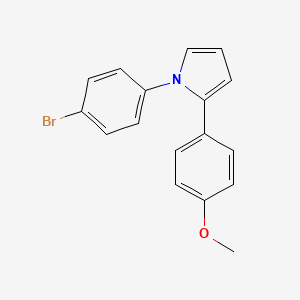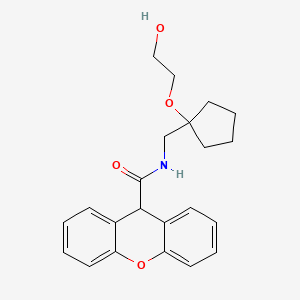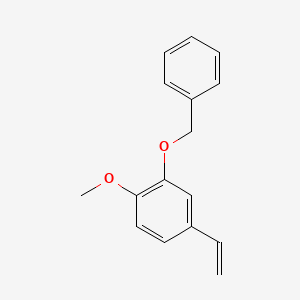![molecular formula C15H27NO3S B2582790 N-(2,2-Dimethylpropyl)-N-[(1-methylsulfonylcyclopentyl)methyl]prop-2-enamide CAS No. 2411242-23-2](/img/structure/B2582790.png)
N-(2,2-Dimethylpropyl)-N-[(1-methylsulfonylcyclopentyl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dimethylpropyl)-N-[(1-methylsulfonylcyclopentyl)methyl]prop-2-enamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPP and is a type of herbicide that has been widely used in agriculture. DMPP has shown promising results in terms of its effectiveness as an herbicide, and its mechanism of action has been extensively studied.
作用機序
DMPP works by inhibiting the nitrification process in soil, which is responsible for the conversion of ammonium to nitrate. This process is essential for plant growth, and the inhibition of nitrification leads to a reduction in plant growth. DMPP has been found to be effective against a wide range of weeds, and its mechanism of action has been extensively studied.
Biochemical and Physiological Effects:
DMPP has been found to have minimal effects on the environment and is considered to be safe for use in agriculture. It has been found to have no toxic effects on soil microorganisms and has been shown to have minimal impact on soil pH levels. DMPP has also been found to have minimal effects on plant growth and has been shown to have no negative impact on crop yields.
実験室実験の利点と制限
DMPP has several advantages for use in lab experiments. It is easy to handle and can be stored for long periods without degradation. It is also relatively inexpensive and can be synthesized in large quantities. However, DMPP has some limitations for use in lab experiments. It is highly reactive and can be difficult to handle in some situations. It also has limited solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on DMPP. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Another area of research could focus on the use of DMPP as a soil conditioner and its effects on soil microorganisms. Additionally, research could focus on the development of new herbicides that are based on the mechanism of action of DMPP. Overall, DMPP has shown promising results in scientific research and has the potential to be a valuable tool in agriculture and other fields.
合成法
DMPP can be synthesized through a multistep process that involves the reaction of 1-methylsulfonylcyclopentene with 2,2-dimethylpropanal. The resulting product is then reacted with propargyl bromide to form DMPP. This synthesis method has been optimized to yield high-quality DMPP with high purity levels.
科学的研究の応用
DMPP has been studied extensively in scientific research due to its potential applications in various fields. Its herbicidal properties have been widely studied, and it has been found to be effective against a wide range of weeds. DMPP has also been studied for its potential use as a soil conditioner and for its effects on soil microorganisms.
特性
IUPAC Name |
N-(2,2-dimethylpropyl)-N-[(1-methylsulfonylcyclopentyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3S/c1-6-13(17)16(11-14(2,3)4)12-15(20(5,18)19)9-7-8-10-15/h6H,1,7-12H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGGDPFHLRIICR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(CC1(CCCC1)S(=O)(=O)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2582708.png)


![N-(4-Chlorophenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2582711.png)
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/no-structure.png)


![4-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2582722.png)

![(Z)-2-(2-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2582728.png)
![7-Iodofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2582729.png)
![(3E)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2582730.png)